Magnesium hydrogen phosphate trihydrate

Beschreibung

Magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O), also known as newberyite, is a hydrated magnesium phosphate compound. It is characterized by its white crystalline structure, density of 2.123 g/mL at 25°C, and molecular weight of 174.33 g/mol . It is synthesized in non-aqueous systems via reactions between magnesium salts (e.g., MgO or Mg(OH)₂) and phosphoric acid under controlled pH (<6) and temperature conditions, yielding fusiform crystals (15–30 µm long, 5–15 µm thick) . Key applications include:

- Biomedical materials: Component of brushite cements for bone repair, where it modulates degradation rates by inhibiting apatite formation .

- Phosphate glass production: Used in bioactive glass coatings and fibers for implants, contributing to mechanical stability .

- Agricultural supplements: Acts as a magnesium and phosphorus source in fertilizers and food additives .

Structure

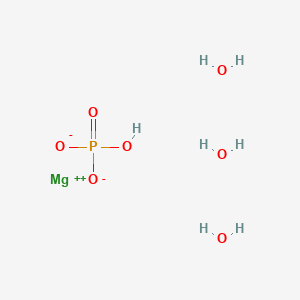

2D Structure

Eigenschaften

IUPAC Name |

magnesium;hydrogen phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3O4P.3H2O/c;1-5(2,3)4;;;/h;(H3,1,2,3,4);3*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWLDVQGKRUNR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.OP(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H7MgO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228438 | |

| Record name | Magnesium hydrogen phosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-75-4 | |

| Record name | Magnesium phosphate, dibasic trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium hydrogen phosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt (1:1), trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, DIBASIC TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF539G9L3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Magnesium hydrogen phosphate trihydrate (MgHPO4·3H2O) is a compound that is widely used in several fields of industry, including agriculture, pharmaceuticals, food, and textiles. .

Mode of Action

The mode of action of MgHPO4·3H2O is primarily through its decomposition. The thermal decomposition of MgHPO4·3H2O has been investigated, and it was found that it decomposes in a single step, with its final decomposition product being Mg2P2O7.

Biochemical Pathways

It’s known that magnesium and phosphorus, the key elements in this compound, play crucial roles in various physiological processes.

Pharmacokinetics

Magnesium-based biomaterials, including magnesium phosphates, are considered to be biocompatible and biodegradable.

Result of Action

The result of the action of MgHPO4·3H2O is primarily seen in its decomposition. The decomposition of this compound results in the formation of Mg2P2O7. This process is non-spontaneous without the introduction of heat.

Action Environment

The action of MgHPO4·3H2O is influenced by environmental factors such as temperature and the presence of air. For instance, the thermal decomposition of this compound has been studied in an air atmosphere. Additionally, it’s recommended to store this compound in a dry, cool, and well-ventilated place. It’s also known to decompose to pyrophosphate on heating.

Biochemische Analyse

Biochemical Properties

Magnesium hydrogen phosphate trihydrate plays a crucial role in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, magnesium is the second most abundant cation in mammalian cells and is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and the stability of biomolecules such as RNA, DNA, and proteins.

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium is involved in neuronal maturation and neuropathology, playing critical roles in neuronal development, healthy normal functions, and diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound decomposes in a single step when heated, with its final decomposition product being Mg2P2O7. This suggests that the compound’s stability and long-term effects on cellular function may vary depending on the conditions of the experiment.

Metabolic Pathways

This compound is involved in various metabolic pathways. Magnesium, for instance, is a key player in many enzymatic reactions and metabolic cycles

Biologische Aktivität

Magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) is an inorganic compound that plays significant roles in biological systems and various applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : MgHPO₄·3H₂O

- Molecular Weight : 174.33 g/mol

- Appearance : White crystalline solid, soluble in water

- CAS Number : 7782-75-4

This compound is categorized as an alkaline earth metal phosphate and occurs naturally as the mineral newberyite. Its unique trihydrate form influences its solubility and bioavailability, making it particularly relevant in nutritional applications.

Biological Roles

1. Source of Magnesium

Magnesium is an essential mineral involved in numerous physiological processes, including:

- Enzyme Function : Magnesium acts as a cofactor for over 300 enzymatic reactions, facilitating metabolic pathways such as ATP synthesis.

- Muscle Contraction : It plays a crucial role in muscle function by regulating calcium levels, which are vital for muscle contraction and relaxation.

- Nerve Transmission : Magnesium helps maintain normal nerve function by stabilizing neuronal membranes and modulating neurotransmitter release.

The presence of magnesium from this compound supports these biological functions, making it beneficial for dietary supplementation, particularly in populations at risk of magnesium deficiency such as infants and athletes .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Buffering Agent : It is commonly used to maintain pH levels in biochemical assays, particularly within the slightly acidic to slightly basic range (pH 5.5–7.5) which is crucial for many biological reactions.

- Nutritional Supplement : As a food additive (E343), it is included in infant formulas and dietary supplements due to its magnesium content .

- Wastewater Treatment : The compound is involved in phosphorus removal technologies through struvite precipitation, aiding in environmental management .

Case Study 1: Nutritional Impact on Infants

A study examining the effects of magnesium supplementation on infants highlighted that this compound could effectively enhance magnesium levels without adverse effects. The research indicated improvements in overall growth metrics among infants receiving supplements containing this compound compared to those who did not.

Case Study 2: Environmental Applications

Research into wastewater treatment processes demonstrated that this compound could precipitate struvite (MgNH₄PO₄·6H₂O), thereby facilitating phosphorus recovery from wastewater. This process not only aids in nutrient recovery but also mitigates environmental pollution caused by excess phosphorus .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Magnesium Phosphate Dibasic | MgHPO₄ | Commonly used in food supplements; similar structure |

| Calcium Hydrogen Phosphate | CaHPO₄ | Important for bone health; higher calcium content |

| Potassium Hydrogen Phosphate | K₂HPO₄ | Used as a fertilizer; contributes potassium |

| Sodium Hydrogen Phosphate | Na₂HPO₄ | Commonly used in buffer solutions |

This compound's specific hydration state enhances its solubility and bioavailability compared to other phosphates, making it particularly effective for addressing magnesium deficiencies .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Magnesium hydrogen phosphate trihydrate is a white crystalline solid with a molecular weight of approximately 174.33 g/mol. It occurs naturally as the mineral newberyite and is soluble in water, making it suitable for various applications in biological and chemical processes.

Buffering Agent

One of the primary applications of this compound is as a buffering agent . Buffers are crucial in maintaining pH stability in biological and chemical systems. MgHPO₄·3H₂O effectively buffers solutions within the pH range of 5.5 to 7.5, making it ideal for:

- Biochemical assays

- Cell culture media

- Pharmaceutical formulations

This buffering capability is essential for experiments requiring precise pH control to ensure optimal conditions for enzyme activity and cellular functions .

Nutritional Supplement

This compound serves as a dietary supplement due to its magnesium content, which is vital for numerous physiological functions, including:

- Enzyme activation

- Muscle contraction

- Nerve transmission

It is particularly beneficial for individuals with magnesium deficiency, including infants and athletes. The compound is recognized as a food additive (E343) and is incorporated into some infant formulas and dietary supplements .

Precursor for Synthesis

MgHPO₄·3H₂O acts as a precursor for synthesizing other magnesium phosphate compounds with tailored properties for specific research applications. These synthesized compounds can be used in:

- Agriculture : As fertilizers that enhance soil nutrient content.

- Biomedical applications : In drug delivery systems or bone regeneration materials.

Role in Biological Systems

Research indicates that magnesium from this compound plays a significant role in biological systems. It contributes to various metabolic processes and is involved in the formation of biominerals, which are crucial for bone health .

Data Table: Comparison of this compound with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | MgHPO₄·3H₂O | Trihydrate form enhances solubility and bioavailability |

| Magnesium Phosphate Dibasic | MgHPO₄ | Commonly used in food supplements; similar structure |

| Calcium Hydrogen Phosphate | CaHPO₄ | Important for bone health; higher calcium content |

| Sodium Hydrogen Phosphate | Na₂HPO₄ | Commonly used in buffer solutions |

The unique hydration state of this compound affects its solubility and bioavailability, distinguishing it from other phosphates .

Case Study 1: Use as a Buffer in Cell Culture

In a study examining the effects of various buffering agents on cell viability, this compound was found to maintain pH stability effectively, supporting optimal cell growth conditions over extended periods. This was particularly evident in cultures requiring specific pH ranges for enzyme activity .

Case Study 2: Nutritional Supplementation in Infants

A clinical trial assessed the efficacy of this compound as a dietary supplement in infants with low magnesium levels. The results indicated significant improvements in serum magnesium levels without adverse effects, highlighting its safety and effectiveness as a nutritional additive .

Vergleich Mit ähnlichen Verbindungen

Struvite (MgNH₄PO₄·6H₂O)

Key Differences :

- Struvite contains ammonium, making it suitable for nutrient recovery from wastewater, whereas MgHPO₄·3H₂O is ammonium-free, favoring biomedical use .

- MgHPO₄·3H₂O dissolves more readily in acidic conditions, enabling controlled release in cements, while struvite’s low solubility limits its reactivity in neutral pH .

Trimagnesium Phosphate (Mg₃(PO₄)₂·xH₂O)

Key Differences :

- Trimagnesium phosphate’s lower solubility and higher thermal stability make it suitable for slow-release fertilizers, contrasting with MgHPO₄·3H₂O’s role in transient biomedical materials .

- MgHPO₄·3H₂O’s acidic compatibility enables its use in phosphate glass networks, whereas trimagnesium phosphate is preferred in neutral pH formulations .

Calcium Hydrogen Phosphate Dihydrate (CaHPO₄·2H₂O)

Key Differences :

- CaHPO₄·2H₂O’s affinity for hydroxyapatite formation limits its use in resorbable cements, whereas MgHPO₄·3H₂O’s inhibitory effect on apatite enhances cement degradation .

- Magnesium compounds generally exhibit higher solubility than calcium analogs, influencing their release kinetics in biomedical applications .

Vorbereitungsmethoden

Methodology

As demonstrated by ACS Journal of Chemical & Engineering Data , MgHPO₄·3H₂O forms at ambient temperatures via:

Key steps include:

Advantages and Limitations

-

Pros: Energy-efficient, suitable for lab-scale synthesis.

-

Cons: Lower yield (70–80%) compared to high-temperature methods.

Mechanochemical Synthesis

Solid-State Reaction

Government Industrial Research Institute (Japan) developed a solvent-free method using:

Hydrate Control

-

High water content (>60%): Forms Mg₃(PO₄)₂·8H₂O.

-

Calcination: Heating hydrates above 700°C produces anhydrous Mg₃(PO₄)₂.

pH-Dependent Precipitation with Varied Reactants

Role of Precipitating Agents

Journal of the Ceramic Society of Japan highlights how NaOH vs. NH₄OH affects outcomes:

Magnesium Source Impact

| Magnesium Salt | P Source | Product | Calcination Product (850°C) |

|---|---|---|---|

| MgCl₂ | H₃PO₄ | MgHPO₄·3H₂O | α-Mg₂P₂O₇ (pyrophosphate) |

| MgSO₄ | H₃PO₄ | Mg₃(PO₄)₂·22H₂O | Mg₃(PO₄)₂ (orthophosphate) |

| Mg(NO₃)₂ | KH₂PO₄ | NH₄MgPO₄·6H₂O | α-Mg₂P₂O₇ |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

| Method | Yield (%) | Grain Size (µm) | Energy Input | Scalability |

|---|---|---|---|---|

| Simultaneous Introduction | 95 | 40–100 | Moderate | Industrial |

| Room-Temperature | 75 | 10–30 | Low | Laboratory |

| Mechanochemical | 85 | 5–20 | High | Pilot-Scale |

Q & A

Q. What are the optimal synthesis methods for magnesium hydrogen phosphate trihydrate, and how do reaction conditions influence crystallinity and purity?

MgHPO₄·3H₂O is typically synthesized by reacting magnesium oxide (MgO) or magnesium hydroxide with phosphoric acid (H₃PO₄) under controlled stoichiometric and pH conditions. For example, adding a magnesium oxide suspension to dilute phosphoric acid at 25°C yields higher purity trihydrate phases . Key parameters include:

- pH control : Maintaining pH ~6–7 to avoid formation of competing phases (e.g., dimagnesium phosphate).

- Temperature : Room temperature favors trihydrate stability, while elevated temperatures may lead to dehydration.

- Stoichiometry : Excess H₃PO₄ ensures complete dissolution of MgO. Post-synthesis, characterization via XRD and SEM is critical to confirm phase purity .

Q. How do pH and ionic strength affect the solubility and ion-pair formation of MgHPO₄·3H₂O in aqueous systems?

Solubility studies (e.g., Verbeeck et al., 1984) demonstrate that MgHPO₄·3H₂O solubility decreases with increasing pH due to precipitation of Mg(OH)₂ and formation of ion pairs like MgHPO₄⁰(aq). The solubility product (Ksp) ranges from 10⁻⁹.⁶ to 10⁻¹⁰.² at 25°C, depending on ionic strength . Methodological steps include:

Q. What analytical techniques are most effective for characterizing MgHPO₄·3H₂O’s structural and compositional properties?

A multi-technique approach is essential:

- XRD : To confirm crystalline structure (JCPDS 33-0876) and detect impurities like Mg₃(PO₄)₂ .

- SEM/EDS : To assess morphology and elemental ratios (Mg:P ≈ 1:1).

- Thermogravimetric Analysis (TGA) : To quantify hydration states (weight loss ~15% at 100–200°C corresponds to 3 H₂O) .

- FTIR : Peaks at 1000–1100 cm⁻¹ (PO₄³⁻ stretching) and 3400 cm⁻¹ (H₂O) validate structure .

Advanced Research Questions

Q. How do initial phosphate concentration and reaction time influence the phase transformation between MgHPO₄·3H₂O and other magnesium phosphate hydrates?

At high phosphate concentrations (>15,000 mg/L), MgHPO₄·3H₂O forms as the dominant phase after 6 hours, replacing intermediate phases like magnesium potassium phosphate hexahydrate (MgKPO₄·6H₂O). Time-resolved XRD and SEM reveal:

Q. What role does MgHPO₄·3H₂O play in the bioactivity and mechanical stability of calcium phosphate cements (CPCs)?

In CPC formulations, MgHPO₄·3H₂O acts as a setting retardant and strength enhancer. Key mechanisms include:

- Ion release : Mg²⁺ suppresses hydroxyapatite (HA) crystallization, delaying setting time.

- Microstructural refinement : Incorporation at 5–10 wt.% increases compressive strength (from ~15 MPa to ~25 MPa) by filling pore spaces .

- In vitro testing : Soaking in simulated body fluid (SBF) shows enhanced apatite formation, confirmed by Ca/P ratio <1.66 (non-stoichiometric HA) .

Q. How does MgHPO₄·3H₂O stability in physiological environments correlate with its degradation kinetics in biomedical applications?

In SBF (pH 7.4, 37°C), MgHPO₄·3H₂O degrades via:

- Hydrolysis : Releases Mg²⁺ and HPO₄²⁻, buffering local pH and promoting osteoblast activity.

- Surface analysis : XPS detects Mg(OH)₂ and Ca₃(PO₄)₂ as corrosion products, with degradation rates ~0.1 mg/cm²/day .

- Long-term stability : TGA-DSC coupled with electrochemical impedance spectroscopy (EIS) quantifies hydration changes and ion diffusion .

Q. What thermodynamic models best describe the Mg²⁺-HPO₄²⁻-H₂O system, and how can they predict phase behavior under non-ideal conditions?

Advanced models integrate:

- Solubility equilibria : Use extended Debye-Hückel equations to account for ionic strength effects on Ksp.

- Ion association constants : For MgHPO₄⁰(aq) (log β ≈ 2.5) and MgPO₄⁻ (log β ≈ 4.1) .

- Machine learning : Train neural networks on historical solubility data (e.g., Tabor & Hastings, 1943) to predict phase diagrams at varying T, P, and ionic compositions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.